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molecular formula C14H20N4O2 B8354226 1-Cyclopentyl-4-(4-nitro-pyridin-2-yl)-piperazine CAS No. 892867-12-8

1-Cyclopentyl-4-(4-nitro-pyridin-2-yl)-piperazine

Cat. No. B8354226
M. Wt: 276.33 g/mol
InChI Key: VUMGKGCKGGGQOM-UHFFFAOYSA-N
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Patent
US07456175B2

Procedure details

A mixture of 2.85 g (10 mmol) 1-cyclopentyl-4-(4-nitro-pyridin-2-yl)-piperazine and 0.285 g Pd/C (10%) in 25 ml methanol was treated with 1 bar hydrogen at room temperature for 3 h. After filtration the mixture was evaporated to dryness to yield 2.34 g (92%) of the title compound as brownish solid. (m/e): 247.4 (MH+; 100%).
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.285 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[CH:1]1([N:6]2[CH2:11][CH2:10][N:9]([C:12]3[CH:17]=[C:16]([N+:18]([O-])=O)[CH:15]=[CH:14][N:13]=3)[CH2:8][CH2:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[H][H]>CO.[Pd]>[CH:1]1([N:6]2[CH2:7][CH2:8][N:9]([C:12]3[CH:17]=[C:16]([NH2:18])[CH:15]=[CH:14][N:13]=3)[CH2:10][CH2:11]2)[CH2:2][CH2:3][CH2:4][CH2:5]1

Inputs

Step One
Name
Quantity
2.85 g
Type
reactant
Smiles
C1(CCCC1)N1CCN(CC1)C1=NC=CC(=C1)[N+](=O)[O-]
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
Quantity
0.285 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration the mixture
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)N1CCN(CC1)C1=NC=CC(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.34 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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